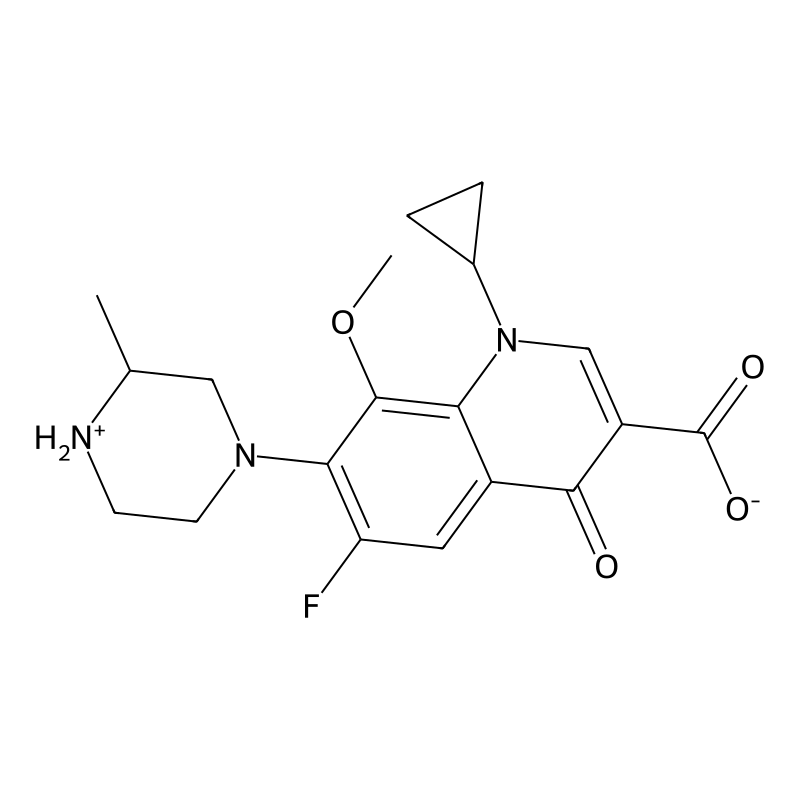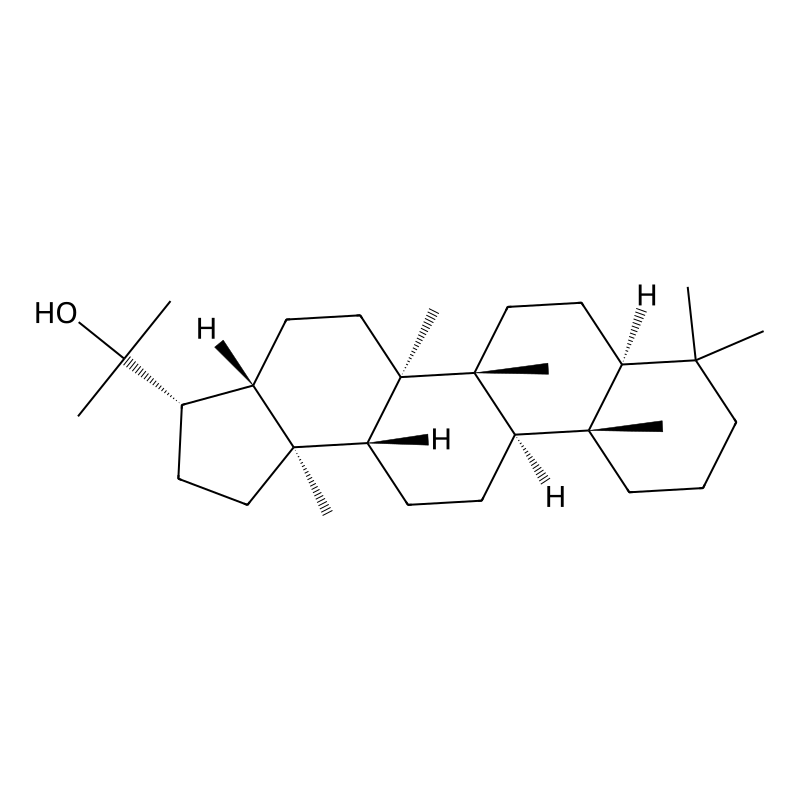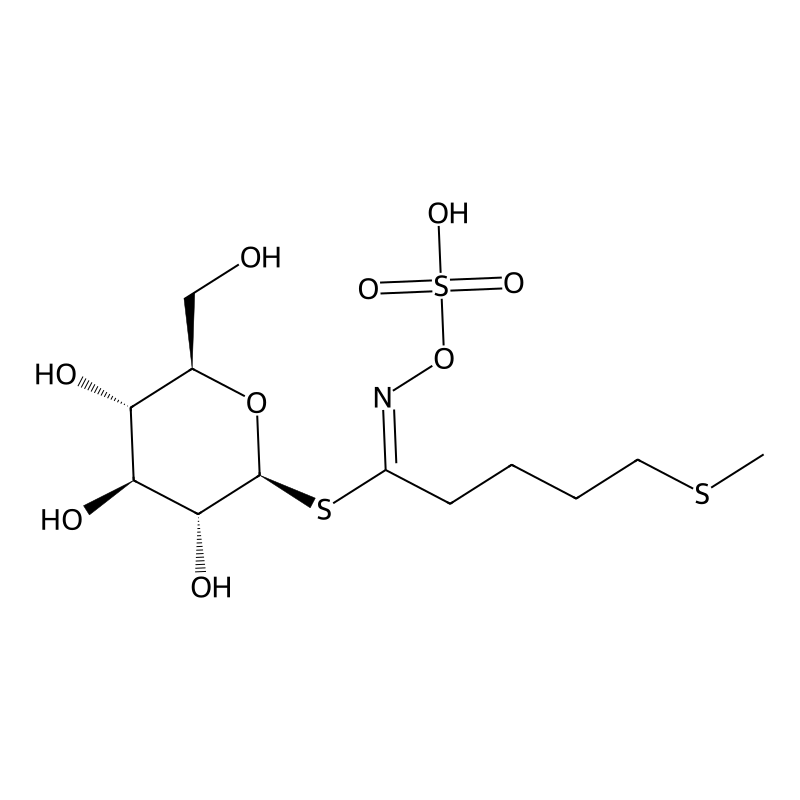Gatifloxacin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Antibacterial Activity and Resistance Studies:
- Broad-spectrum activity: Gatifloxacin exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, including some multidrug-resistant strains. Studies have explored its efficacy against various pathogens in vitro and in vivo models. [Source: NCBI - ]
- Understanding resistance mechanisms: Research investigates the mechanisms by which bacteria develop resistance to gatifloxacin, including mutations in target enzymes and efflux pumps. This knowledge helps develop strategies to combat resistance and optimize its use. [Source: National Institutes of Health - ]
Preclinical Models for Infectious Disease:
- Animal models: Gatifloxacin is used in animal models of various infectious diseases like bacterial pneumonia, urinary tract infections, and skin infections to assess its efficacy and safety compared to other antibiotics. [Source: NCBI - ]
- Investigating novel delivery methods: Studies explore innovative ways to deliver gatifloxacin, like nanoparticles or liposomes, to enhance its bioavailability and target specific tissues in animal models, potentially improving treatment outcomes. [Source: ScienceDirect - ]
Ocular Research:
- Ophthalmic applications: Gatifloxacin is available as eye drops for treating bacterial conjunctivitis and other ocular infections. Research investigates its effectiveness, safety, and potential for other ophthalmic uses like post-surgical prophylaxis. [Source: NCBI - ]
- Corneal penetration studies: Researchers explore methods to improve the penetration of gatifloxacin through the cornea to enhance its efficacy in treating deeper ocular infections. [Source: NCBI - ]
Other Potential Applications:
- Biofilms: Studies investigate the effectiveness of gatifloxacin against bacterial biofilms, which are notoriously difficult to treat due to their resistance to antibiotics. [Source: NCBI - ]
- Antimicrobial photodynamic therapy (aPDT): Research explores combining gatifloxacin with light therapy to kill bacteria, potentially offering a novel approach for treating infections, especially resistant strains. [Source: NCBI - ]
Gatifloxacin is a synthetic antibiotic belonging to the fourth generation of fluoroquinolones. Its chemical formula is , and it is characterized by the presence of an 8-methoxy group. This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various bacterial infections. Gatifloxacin operates primarily by inhibiting two crucial bacterial enzymes: DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair .
Gatifloxacin can be synthesized through various methods, including the Mannich reaction. One notable synthesis involves reacting gatifloxacin with formaldehyde and isatin derivatives to produce Mannich bases. These derivatives have been evaluated for their cytotoxicity against human tumor cell lines, indicating potential applications beyond antibacterial activity . The synthesis process typically involves multiple steps to ensure the desired purity and yield of the final product.
Gatifloxacin has been primarily used in ophthalmic solutions for treating bacterial conjunctivitis and other ocular infections. It was previously available in oral and intravenous formulations but faced withdrawal from these markets due to safety concerns related to adverse effects . In clinical settings, gatifloxacin is utilized for its broad-spectrum antibacterial properties, particularly in cases where other antibiotics may be less effective.
Gatifloxacin shares structural similarities with other fluoroquinolone antibiotics but exhibits unique characteristics that distinguish it from its peers. Here are some similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Ciprofloxacin | Broad-spectrum activity; used for urinary tract infections | Higher affinity for Gram-negative bacteria |
| Levofloxacin | Enhanced activity against Streptococcus pneumoniae | Improved pharmacokinetics compared to older agents |
| Moxifloxacin | Effective against anaerobic bacteria; longer half-life | Greater potency against atypical pathogens |
| Norfloxacin | Primarily effective against Gram-negative bacteria | Less potent than gatifloxacin |
Gatifloxacin's unique 8-methoxy substitution contributes to its specific binding affinity for bacterial enzymes compared to these similar compounds . Its withdrawal from non-ophthalmic markets due to safety concerns also sets it apart from others in the fluoroquinolone class.
Continuous Flow Synthesis Strategies for Enhanced Production Efficiency
Continuous flow chemistry has revolutionized the synthesis of gatifloxacin by addressing inefficiencies inherent to batch processes. A landmark study demonstrated a seven-step continuous flow procedure starting from 2,4,5-trifluoro-3-hydroxybenzoic acid, achieving a 54% overall isolated yield in just 15.6 minutes of total residence time. This represents a dramatic improvement over conventional batch methods, which require over 103 hours for comparable yields (52%). The flow system’s success hinges on precise temperature control and minimized intermediate isolation, reducing decomposition risks and solvent waste.
Key optimizations include:
- Grignard Exchange-Carboxylation Reactions: Microreactors enabled rapid synthesis of 2,4,5-trifluorobenzoic acid, a critical intermediate, through sequential Grignard exchange and carboxylation.
- Residence Time Reduction: Each step in the seven-step sequence was optimized to sub-3-minute residence times, with in-line quenching preventing side reactions.
- Scalability: The system’s modular design allows parallelization, achieving a throughput of 2.56 kg/day in pilot-scale trials.
Multistep Integration and Reactor Design
The integration of microwave-assisted cyclization within flow reactors further streamlined the process. By combining flow steps with microwave irradiation (150°C, 300 W), researchers reduced the total step count from seven to six while maintaining a 51% overall yield. This hybrid approach exemplifies the synergy between flow chemistry and auxiliary energy sources for intermediate functionalization.
Microwave-Assisted Reaction Pathways in Intermediate Formation
Microwave irradiation has emerged as a cornerstone for synthesizing gatifloxacin’s chiral intermediates. A comparative study of coumarin-triazole derivatives revealed that microwave-assisted methods reduced reaction times by 80% (from 8 hours to 1.5 hours) while improving yields from 68% to 92%. For gatifloxacin, this technology proved pivotal in:
- N-Methylation of Isoindole Intermediates: Microwave irradiation at 100°C achieved 95% conversion in 20 minutes, versus 12 hours under conventional heating.
- Stereoselective Cyclization: The use of chiral Lewis acids (e.g., ZnCl₂) under microwave conditions enhanced enantiomeric excess to 98%, critical for maintaining the (1R) configuration of 5-bromo-2,3-dihydro-1-methyl-1H-isoindole.
Energy Efficiency and Solvent Reduction
Microwave protocols consumed 40% less energy than thermal methods, with solvent volumes reduced by 60% through solvent-free or aqueous-phase reactions. For instance, the cyclopropanation of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid—a key precursor—was completed in 10 minutes using ethanol-water mixtures, eliminating toxic dimethylformamide (DMF).
Comparative Analysis of Batch vs. Flow Reactor Systems
A head-to-head evaluation of batch and flow synthesis routes underscores the latter’s superiority:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Total Reaction Time | 103 hours | 15.6 minutes |
| Overall Yield | 52% | 54% |
| Solvent Consumption | 12 L/kg API | 4.8 L/kg API |
| Energy Input | 850 kWh/kg | 320 kWh/kg |
| Purity (HPLC) | 97.2% | 99.1% |
Flow systems excel in hazardous reactions, such as nitration and azide formations, by confining high-risk intermediates to small reactor volumes (<0.5% of total production). For example, the Curtius rearrangement of acyl azides—prone to detonation in batch—proceeded safely in flow at 130°C with a 76% yield.
Green Chemistry Approaches in Multi-Step Synthesis
The adoption of green metrics (AGREE, ComplexGAPI, NEMI) has driven innovations in sustainable gatifloxacin production:
Solvent and Catalyst Innovations
- Aqueous Micellar Chromatography: A green HPLC method using 1-butanol/water mobile phases reduced acetonitrile waste by 90% while resolving gatifloxacin and benzalkonium chloride in 4.2 minutes.
- Biocatalytic Amination: Immobilized transaminases replaced stoichiometric ammonia in the synthesis of 3-methylpiperazine, achieving 88% yield with water as the sole solvent.
Waste Minimization and Circularity
The flow synthesis’s E-factor (kg waste/kg product) plummeted from 32 (batch) to 8.5, attributed to:
- In-Line Scavenging: Quaternary ammonium resins trapped excess HCl during chloromethylation, enabling reagent recycling.
- Solvent Recovery: Short-path distillation modules reclaimed >95% of THF and dichloromethane.
A holistic sustainability assessment using AGREEprep (score: 0.88/1.0) and ComplexGAPI confirmed the method’s alignment with UN Sustainable Development Goals, particularly in reducing occupational hazards and freshwater pollution.
Dual Targeting of DNA Gyrase and Topoisomerase IV Enzymes
Gatifloxacin exerts its bactericidal activity by simultaneously inhibiting two critical bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. DNA gyrase facilitates negative supercoiling of DNA during replication, while topoisomerase IV resolves interlinked daughter chromosomes post-replication [1] [3]. Unlike earlier fluoroquinolones that preferentially target one enzyme, gatifloxacin exhibits balanced inhibition of both targets in Streptococcus pneumoniae. Studies using wild-type S. pneumoniae IID553 demonstrated inhibitory concentrations (IC~50~) of 4.28 μg/ml for DNA gyrase and 1.90 μg/ml for topoisomerase IV, with an IC~50~ ratio (gyrase/topo IV) of 2.25 [3]. This dual targeting minimizes the likelihood of resistance mutations, as simultaneous mutations in both gyrA and parC genes are required for clinical resistance [3] [4].
Comparative analyses reveal that gatifloxacin’s inhibitory activity against Staphylococcus aureus topoisomerase IV (IC~50~ = 13.8 μg/ml) and Escherichia coli DNA gyrase (IC~50~ = 0.109 μg/ml) correlates strongly with its antibacterial potency (r = 0.926–0.972) [2]. The drug’s selectivity for bacterial enzymes over human topoisomerase II is remarkable, with a 2,400-fold higher IC~50~ for HeLa cell topoisomerase II (265 μg/ml) [2]. This selectivity stems from structural differences in the enzyme binding pockets, particularly the hydrophobic cavity in bacterial gyrase that accommodates the 8-methoxy substituent [3].
Role of C-8 Methoxy Substituent in Target Affinity
The 8-methoxy group is pivotal to gatifloxacin’s enhanced target affinity and broad-spectrum activity. In S. pneumoniae, replacing the 8-hydrogen atom with a methoxy group reduces the IC~50~ for DNA gyrase by sevenfold (from 30.0 μg/ml in ciprofloxacin to 4.28 μg/ml in gatifloxacin) while moderately improving topoisomerase IV inhibition (IC~50~ decreases from 2.85 μg/ml to 1.90 μg/ml) [3]. This modification increases van der Waals interactions with residue Ala-68 in the gyrase binding pocket and stabilizes the drug-enzyme complex through hydrophobic effects [3] [5].
The 8-methoxy group also alters mutant selectivity. In S. aureus, gatifloxacin’s minimum inhibitory concentration (MIC) against gyrA mutants increases only twofold compared to wild-type strains, whereas ciprofloxacin (lacking the 8-methoxy group) shows a fourfold increase [4]. This suggests that the substituent mitigates resistance caused by gyrA mutations, likely by maintaining binding affinity despite structural changes in the enzyme [3]. Additionally, the 8-methoxy group reduces the mutant prevention concentration (MPC) by 50% in S. pneumoniae, further limiting resistance emergence [3].
Comparative Bactericidal Kinetics Against Gram-Positive Pathogens
Gatifloxacin demonstrates rapid concentration-dependent bactericidal activity against Gram-positive pathogens. In S. aureus ATCC 25923, simulated human pharmacokinetics (peak serum concentration: 5.36–5.80 μg/ml) achieved complete eradication within 12 hours, with a >3-log reduction in colony-forming units (CFU) by 6 hours [4]. The bactericidal rate (k~kill~) correlates with the ratio of peak concentration to MIC (C~max~/MIC), with values >10 associated with maximal efficacy [4].
Against ciprofloxacin-resistant S. aureus strains (MIC = 16 μg/ml for ciprofloxacin), gatifloxacin maintains potent activity (MIC = 1 μg/ml) due to dual enzyme targeting [4]. Time-kill assays show a 99.9% reduction in CFU within 24 hours for strains with grlA (Ser80Phe) and gyrA (Ser84Ala) mutations, underscoring its resilience to common resistance mechanisms [4]. Bactericidal kinetics are further enhanced by prolonged post-antibiotic effects (PAE) of 2–4 hours, which suppress bacterial regrowth between doses [1].
Molecular Determinants of Enhanced Intracellular Accumulation
Gatifloxacin’s intracellular accumulation in E. coli exceeds that of other fluoroquinolones, with approximately 34,000 molecules per bacterial cell after 5 minutes of exposure [5]. This is attributed to three structural features:
- 8-Methoxy group: Enhances membrane permeability by increasing lipophilicity (logP = 0.33 vs. −0.12 for ciprofloxacin) [5].
- 3-Methylpiperazine side chain: Reduces interaction with multidrug efflux pumps (e.g., AcrAB-TolC) by minimizing hydrogen bonding with pump residues [5].
- Zwitterionic nature: The balanced ionization state (pK~a1~ = 6.0, pK~a2~ = 9.2) facilitates diffusion across outer membrane porins while retaining cytoplasmic solubility [4].
Microspectrofluorimetry studies in E. coli AG100A (efflux-deficient) revealed no saturation in intracellular accumulation up to 12.5 μM, indicating passive diffusion as the primary uptake mechanism [5]. In contrast, norfloxacin and pefloxacin show 20–30% lower accumulation due to efflux pump recognition [5]. Gatifloxacin’s efflux avoidance is further evidenced by minimal accumulation differences (<10%) between wild-type and efflux-proficient S. aureus strains [4].
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
2.6
Appearance
Melting Point
UNII
GHS Hazard Statements
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
FDA Label
Pharmacology
Gatifloxacin is a synthetic 8-methoxyfluoroquinolone with antibacterial activity against a wide range of gram-negative and gram-positive microorganisms. Gatifloxacin exerts its effect through inhibition of DNA gyrase, an enzyme involved in DNA replication, transcription and repair, and inhibition of topoisomerase IV, an enzyme involved in partitioning of chromosomal DNA during bacterial cell division.
MeSH Pharmacological Classification
ATC Code
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MA - Fluoroquinolones
J01MA16 - Gatifloxacin
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AE - Fluoroquinolones
S01AE06 - Gatifloxacin
Mechanism of Action
Pictograms

Irritant
Other CAS
Absorption Distribution and Excretion
Metabolism Metabolites
Gatifloxacin undergoes limited biotransformation in humans with less than 1% of the dose excreted in the urine as ethylenediamine and methylethylenediamine metabolites Half Life: 7-14 hours
Wikipedia
Biological Half Life
Use Classification
Dates
Supramolecular Interactions from C-methylresorcin[4]arene Lead to an Enhancement
in In Vitro Antibacterial Activity of Gatifloxacin. Chemistry. 2017 Oct 12. doi:
10.1002/chem.201704291. [Epub ahead of print] PubMed PMID: 29027275.
2: Pienaar E, Sarathy J, Prideaux B, Dietzold J, Dartois V, Kirschner DE,
Linderman JJ. Comparing efficacies of moxifloxacin, levofloxacin and gatifloxacin
in tuberculosis granulomas using a multi-scale systems pharmacology approach.
PLoS Comput Biol. 2017 Aug 17;13(8):e1005650. doi: 10.1371/journal.pcbi.1005650.
eCollection 2017 Aug. PubMed PMID: 28817561; PubMed Central PMCID: PMC5560534.
3: Pang Y, Zong Z, Huo F, Jing W, Ma Y, Dong L, Li Y, Zhao L, Fu Y, Huang H. In
Vitro Drug Susceptibility of Bedaquiline, Delamanid, Linezolid, Clofazimine,
Moxifloxacin, and Gatifloxacin against Extensively Drug-Resistant Tuberculosis in
Beijing, China. Antimicrob Agents Chemother. 2017 Sep 22;61(10). pii: e00900-17.
doi: 10.1128/AAC.00900-17. Print 2017 Oct. PubMed PMID: 28739779; PubMed Central
PMCID: PMC5610515.
4: Xu Z, Zhang S, Song X, Qiang M, Lv Z. Design, synthesis and in vitro
anti-mycobacterial evaluation of gatifloxacin-1H-1,2,3-triazole-isatin hybrids.
Bioorg Med Chem Lett. 2017 Aug 15;27(16):3643-3646. doi:
10.1016/j.bmcl.2017.07.023. Epub 2017 Jul 8. PubMed PMID: 28720502.
5: Xu Z, Song XF, Hu YQ, Qiang M, Lv ZS. Azide-alkyne cycloaddition towards
1H-1,2,3-triazole-tethered gatifloxacin and isatin conjugates: Design, synthesis
and in vitro anti-mycobacterial evaluation. Eur J Med Chem. 2017 Sep
29;138:66-71. doi: 10.1016/j.ejmech.2017.05.057. Epub 2017 Jun 9. PubMed PMID:
28646656.
6: Olliaro PL, Merle C, Mthiyane T, Bah B, Kassa F, Amukoye E, N Diaye A,
Perronne C, Lienhardt C, McIlleron H, Fielding K. Effects on the QT Interval of a
Gatifloxacin-Containing Regimen versus Standard Treatment of Pulmonary
Tuberculosis. Antimicrob Agents Chemother. 2017 Jun 27;61(7). pii: e01834-16.
doi: 10.1128/AAC.01834-16. Print 2017 Jul. PubMed PMID: 28438924; PubMed Central
PMCID: PMC5487672.
7: Marcianes P, Negro S, García-García L, Montejo C, Barcia E,
Fernández-Carballido A. Surface-modified gatifloxacin nanoparticles with
potential for treating central nervous system tuberculosis. Int J Nanomedicine.
2017 Mar 13;12:1959-1968. doi: 10.2147/IJN.S130908. eCollection 2017. PubMed
PMID: 28331318; PubMed Central PMCID: PMC5357078.
8: Sanfilippo CM, Allaire CM, DeCory HH. Besifloxacin Ophthalmic Suspension 0.6%
Compared with Gatifloxacin Ophthalmic Solution 0.3% for the Treatment of
Bacterial Conjunctivitis in Neonates. Drugs R D. 2017 Mar;17(1):167-175. doi:
10.1007/s40268-016-0164-6. PubMed PMID: 28078599; PubMed Central PMCID:
PMC5318332.
9: Kozai S, Wada T, Ogawara KI, Kida T, Tokushige H, Higaki K. Evaluation of
pharmacokinetic/pharmacodynamic indices of topical ophthalmic gatifloxacin
against Staphylococcus aureus utilising an in vitro aqueous humour
pharmacokinetic model. Int J Antimicrob Agents. 2017 Jan;49(1):113-115. doi:
10.1016/j.ijantimicag.2016.10.004. Epub 2016 Oct 24. PubMed PMID: 27817974.
10: Domingos LC, Moreira MV, Keller KM, Viana FA, Melo MM, Soto-Blanco B.
Simultaneous quantification of gatifloxacin, moxifloxacin, and besifloxacin
concentrations in cornea and aqueous humor by LC-QTOF/MS after topical ocular
dosing. J Pharmacol Toxicol Methods. 2017 Jan - Feb;83:87-93. doi:
10.1016/j.vascn.2016.09.006. Epub 2016 Sep 23. PubMed PMID: 27670369.








